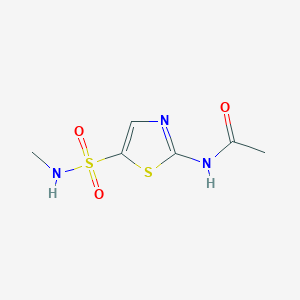![molecular formula C7H3N3S B13655817 Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
Thieno[2,3-d]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a nitrile group attached at the sixth position. The unique structure of this compound imparts it with diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step procedures. One common method includes the Gewald reaction, followed by cyclization and nitrile formation. For instance, starting from 2-aminothiophene derivatives, the compound can be synthesized through a series of reactions involving formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives
Aplicaciones Científicas De Investigación
Thieno[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound often targets enzymes such as kinases, which play crucial roles in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death) and reduced tumor growth
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidine: Another isomer with similar biological activities but different structural arrangement.
Thieno[3,4-b]pyridine: A related compound with a different fused ring system, also exhibiting diverse biological activities
Uniqueness: Thieno[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific ring fusion and nitrile group, which confer distinct chemical reactivity and biological properties. Its ability to inhibit a wide range of enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H3N3S |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
thieno[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H |
Clave InChI |
BJGIOIKJRNCHMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=NC=NC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)


![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)


![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)



